(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 2-iodobenzoyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine typically involves the acylation of 3,5-dimethylpiperidine with 2-iodobenzoyl chloride. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodobenzoyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as the Heck reaction or Sonogashira coupling, where the iodine atom acts as a leaving group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like triethylamine or potassium carbonate .
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzoyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodobenzoic acids or other oxidized derivatives.
Coupling Products: Coupling reactions can yield various biaryl compounds or other complex structures .
Scientific Research Applications
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites .
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The piperidine ring can interact with biological targets, potentially affecting neurotransmitter systems or enzyme activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl Chloride: A precursor in the synthesis of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine, used in various acylation reactions .
5-Bromo-1-(2-Iodobenzoyl)-1H-Indole-3-Carbaldehyde: Another compound with a 2-iodobenzoyl group, used in different synthetic applications .
2-Iodosobenzoic Acid: A hypervalent iodine compound used as an oxidizing agent in organic synthesis .
Uniqueness
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-iodobenzoyl group
Properties
CAS No. |
333349-54-5 |
---|---|
Molecular Formula |
C14H18INO |
Molecular Weight |
343.20 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C14H18INO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
BXSPAEGCYCCORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.